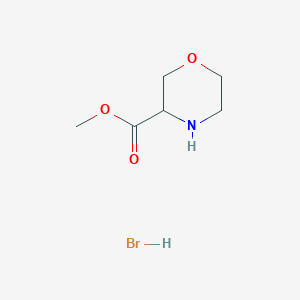

Methyl morpholine-3-carboxylate;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl morpholine-3-carboxylate;hydrobromide is a chemical compound with the molecular formula C6H11NO3.HBr and a molecular weight of 226.07 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholines, including methyl morpholine-3-carboxylate;hydrobromide, typically involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials . A common method includes a sequence of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysis to achieve high yields and stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and consistent quality . These processes often utilize advanced techniques such as solid-phase synthesis and intramolecular cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl morpholine-3-carboxylate;hydrobromide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl morpholine-3-carboxylate;hydrobromide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl morpholine-3-carboxylate;hydrobromide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist, depending on the context of its use . The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Methyl morpholine-3-carboxylate hydrochloride: Similar in structure but with a different counterion (chloride instead of bromide).

2-Benzoyl morpholine-3-ones: Used in the synthesis of antidepressant molecules.

Uniqueness

Methyl morpholine-3-carboxylate;hydrobromide is unique due to its specific hydrobromide counterion, which may influence its solubility, stability, and reactivity compared to similar compounds .

Biological Activity

Methyl morpholine-3-carboxylate; hydrobromide is a chiral compound derived from morpholine, featuring a unique structural configuration that significantly influences its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C7H10BrN\O2

- Structural Features :

- Contains a six-membered morpholine ring.

- Includes a methyl ester and a carboxylic acid functional group.

The chirality of methyl morpholine-3-carboxylate; hydrobromide plays a critical role in determining its pharmacological profile, influencing both potency and selectivity in biological interactions.

Biological Activity Overview

Methyl morpholine-3-carboxylate; hydrobromide exhibits significant biological activity, particularly in the following areas:

- Antidepressant Properties : Some studies suggest that derivatives of this compound may exhibit antidepressant effects, potentially through modulation of neurotransmitter systems.

- Anticancer Activity : Research indicates that this compound can interact with various cancer cell lines, demonstrating cytotoxic effects. For example, studies have reported IC50 values indicating effective inhibition of cell proliferation in specific cancer types .

Table 1: Summary of Biological Activities

The mechanisms by which methyl morpholine-3-carboxylate; hydrobromide exerts its effects primarily involve:

- Binding to Enzymes or Receptors : The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. This interaction is crucial for understanding its pharmacological properties .

- Influence on Cell Signaling Pathways : Studies suggest that the compound may affect signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- A study investigating the cytotoxicity of methyl morpholine-3-carboxylate derivatives against cancer cell lines found that certain modifications enhance antiproliferative activity. For instance, compounds with specific substituents demonstrated IC50 values comparable to established chemotherapeutics like staurosporine .

- Another investigation into the antidepressant properties revealed that certain derivatives could effectively modulate serotonin levels, suggesting a potential pathway for therapeutic application in mood disorders.

Properties

IUPAC Name |

methyl morpholine-3-carboxylate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.BrH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDFSPIEPWHLIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.